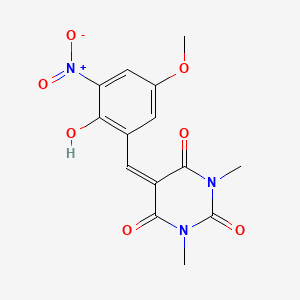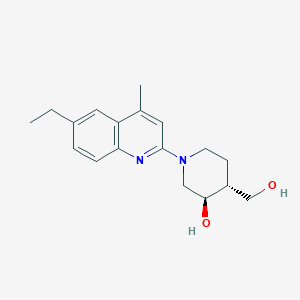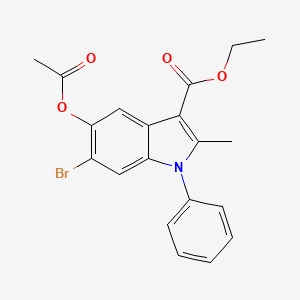![molecular formula C34H36N4O4S B5483170 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE](/img/structure/B5483170.png)
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a sulfonamide group, a phthalazine moiety, and multiple aromatic rings with various substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Formation of the Phthalazine Intermediate: The synthesis begins with the preparation of the phthalazine intermediate. This can be achieved by reacting 2-methylphthalic anhydride with hydrazine hydrate under reflux conditions to form 2-methylphthalazine.
Amination Reaction: The phthalazine intermediate is then subjected to an amination reaction with 2-methylaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the 4-[(2-methylphenyl)amino]phthalazine derivative.
Sulfonamide Formation: The final step involves the reaction of the phthalazine derivative with 2-methyl-5-(4-aminophenyl)benzenesulfonamide in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nitrating agents, sulfuric acid, acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: Halogenated derivatives, nitro derivatives.
Aplicaciones Científicas De Investigación
N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including enzymes, receptors, and signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biology: It is used in biological research to study its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function.
Receptors: It may bind to receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-Diethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide shares structural similarities with other sulfonamide derivatives and phthalazine-based compounds.
- Similar compounds include N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide and N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzene-1-sulfonamide.
Uniqueness
- The presence of the diethoxyphenyl group and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties.
- Its ability to interact with multiple molecular targets and its potential applications in various fields make it a compound of significant interest for further research and development.
Propiedades
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O4S/c1-5-41-30-18-16-25(21-31(30)42-6-2)19-20-35-43(39,40)32-22-26(17-15-24(32)4)33-27-12-8-9-13-28(27)34(38-37-33)36-29-14-10-7-11-23(29)3/h7-18,21-22,35H,5-6,19-20H2,1-4H3,(H,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMJPKJDNANGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=CC=C5C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![METHYL 2-{[4-ALLYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5483089.png)
![1-(4-fluorophenyl)-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride](/img/structure/B5483096.png)
![(4R)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5483119.png)

![3-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B5483123.png)

![6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)

![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5483140.png)
![11-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5483149.png)
![4'-(2-carboxyethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5483155.png)
![N-butyl-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5483161.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]prop-2-enenitrile](/img/structure/B5483163.png)
